4,4-Bis(ethoxymethyl)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-bis(ethoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-14-9-12(10-15-4-2)7-5-11(13)6-8-12/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHUYFGZHNSXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(=O)CC1)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4,4 Bis Ethoxymethyl Cyclohexan 1 One
Retrosynthetic Analysis of the 4,4-Bis(ethoxymethyl)cyclohexan-1-one Skeleton
Retrosynthetic analysis is a technique used in organic synthesis to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, the primary disconnections involve the ether linkages and the carbon-carbon bonds of the cyclohexanone (B45756) ring.
The most logical retrosynthetic step is the disconnection of the two C-O ether bonds, which points to 4,4-bis(hydroxymethyl)cyclohexan-1-one (B3261195) as a key intermediate. This disconnection is based on the well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com Further deconstruction of the 4,4-bis(hydroxymethyl)cyclohexan-1-one intermediate suggests a precursor such as a cyclohexanone derivative that can be functionalized at the C4 position. This leads to two main strategic approaches: the formation of the substituted cyclohexanone ring first, followed by functional group manipulation, or the derivatization of a pre-existing cyclohexanone core.
Approaches to the Geminally Substituted Cyclohexanone Core
The construction of the 4,4-disubstituted cyclohexanone core is a critical phase in the synthesis of the target molecule. Several synthetic strategies can be employed to achieve this, including annulation reactions and the derivatization of pre-formed cyclohexanones.
Annulation Reactions for Cyclohexanone Formation
Annulation reactions are powerful methods for constructing cyclic compounds. nih.govresearchgate.net For the synthesis of a geminally disubstituted cyclohexanone, a tandem carbene and photoredox-catalyzed process could be envisioned. nih.govresearchgate.net This approach allows for the construction of two contiguous C-C bonds in a formal [5+1] cycloaddition, offering a route to complex cycloalkanone products under mild conditions. nih.govresearchgate.net Another strategy involves Michael-aldol domino reactions, which are effective for rapidly assembling carbocyclic scaffolds. nih.gov A base-catalyzed reaction of a trisubstituted Michael acceptor with a β-keto ester nucleophile can yield highly functionalized cyclohexanones. nih.gov
Derivatization of Pre-formed Cyclohexanones
An alternative to building the ring system is to modify a pre-existing cyclohexanone. wikipedia.orgnih.gov This can involve the introduction of substituents at the C4 position. For instance, a 1,4-cyclohexanedione (B43130) could serve as a starting material. orgsyn.org Selective protection of one ketone group would allow for the manipulation of the other, leading to the desired 4,4-disubstitution pattern. The synthesis of 4,4-disubstituted cyclohexenones has also been explored through the reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with various dienophiles. rsc.org
Strategies for Introducing Geminal Bis(hydroxymethyl) Groups
A crucial step in the synthesis is the introduction of the two hydroxymethyl groups at the C4 position. One common method for introducing geminal bis(hydroxymethyl) groups is through the reaction of a C-H acidic compound with formaldehyde (B43269) in an anhydrous medium. google.com This process is particularly useful for compounds with electronegative groups that activate the adjacent C-H bonds. Another approach involves the reduction of a corresponding dicarboxylic acid or diester derivative at the C4 position. For example, a geminal diester can be reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride.
Etherification Reactions for Ethoxymethyl Group Incorporation
The final step in the synthesis of this compound is the conversion of the hydroxyl groups of the 4,4-bis(hydroxymethyl)cyclohexan-1-one intermediate into ethoxymethyl ethers.
Williamson Ether Synthesis and Variants
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.combyjus.com It involves the reaction of an alkoxide ion with a primary alkyl halide via an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the diol intermediate would first be deprotonated with a strong base, such as sodium hydride, to form a dialkoxide. This is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired bis(ethoxymethyl) ether.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the S(_N)2 reaction. A process for preparing 1,4-bis(ethoxymethyl)cyclohexane (B12654557) has been described, which involves reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, a solvent, and a phase transfer catalyst. google.comgoogle.com This suggests that similar conditions could be applied to the etherification of 4,4-bis(hydroxymethyl)cyclohexan-1-one.
Acid-Catalyzed Ether Formation
The formation of ethers from alcohols under acidic conditions is a foundational reaction in organic synthesis. This method can be applied to the synthesis of this compound from its corresponding diol precursor, 4,4-bis(hydroxymethyl)cyclohexan-1-one, and ethanol. The reaction mechanism involves the protonation of an alcohol's hydroxyl group by a strong acid, such as sulfuric acid, to form a good leaving group (water). Subsequently, a second alcohol molecule can act as a nucleophile, attacking the protonated carbon in either an SN1 or SN2 fashion to form a protonated ether, which is then deprotonated to yield the final product.
| Catalyst | Typical Conditions | Potential Issues |
| Sulfuric Acid (H₂SO₄) | Heat with excess ethanol | Dehydration, polymerization |
| Phosphoric Acid (H₃PO₄) | High temperatures | Slower reaction rates |
| Heterogeneous Catalysts (e.g., Zeolites, Acidic Resins) | Varies (often vapor phase) | Requires specific equipment |
Phase-Transfer Catalysis in Ether Synthesis
Phase-transfer catalysis (PTC) offers a highly efficient alternative for Williamson ether synthesis, particularly for substrates like 4,4-bis(hydroxymethyl)cyclohexan-1-one. crdeepjournal.org This methodology is well-suited for reacting a water-soluble nucleophile (the alkoxide of the diol) with an organic-soluble electrophile (an ethylating agent like ethyl chloride). google.com The process circumvents the need for expensive anhydrous solvents and strong, hazardous bases like sodium hydride. unimi.itphasetransfer.com
In this system, the diol is deprotonated by an inexpensive inorganic base, such as sodium or potassium hydroxide (B78521), in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, then forms a lipophilic ion pair with the resulting alkoxide. This ion pair is soluble in the organic phase, where it can readily react with the ethylating agent. crdeepjournal.org This technique has been successfully applied in the industrial synthesis of the closely related compound 1,4-bis(ethoxymethyl)cyclohexane from its corresponding diol. google.com The use of PTC can lead to higher yields, reduced reaction times, and milder conditions compared to traditional methods. crdeepjournal.org
| Parameter | Condition | Rationale |
| Ethylating Agent | Ethyl Chloride | Common, effective electrophile |
| Base | Sodium Hydroxide (aq.) | Inexpensive, effective for deprotonation |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Common and effective PTC |
| Solvent | Biphasic (e.g., Water/Toluene) | Separates reactants for PTC mechanism |
| Temperature | 60-100 °C | Provides sufficient energy for reaction |
Palladium-Catalyzed Etherification Approaches
Modern organic synthesis has seen the development of powerful cross-coupling reactions, many of which are catalyzed by transition metals like palladium. The Buchwald-Hartwig amination, for instance, is a well-known palladium-catalyzed method for forming C-N bonds, and analogous C-O coupling reactions have been developed for the synthesis of aryl ethers. researchgate.netorganic-chemistry.org
However, the application of palladium catalysis to form C-O bonds between two sp³-hybridized carbons, as required for the synthesis of this compound from its diol, is less common and more challenging. researchgate.net These reactions often face hurdles such as β-hydride elimination from the alkyl partners. While some specialized systems for the palladium-catalyzed coupling of aliphatic alcohols have been reported, they are not yet standard methods for this type of transformation. researchgate.netfrontiersin.org Therefore, while representing a frontier in catalytic chemistry, palladium-catalyzed etherification is not a conventional or established route for synthesizing the target compound. Research in this area focuses on the design of specific ligands that can promote the desired reductive elimination and suppress unwanted side reactions. researchgate.net
Multi-Step Synthesis of this compound from Cyclohexanone Precursors
The synthesis of this compound logically proceeds from a cyclohexanone core that is appropriately functionalized. A general retrosynthetic analysis suggests that the target molecule is derived from the etherification of 4,4-bis(hydroxymethyl)cyclohexan-1-one, which in turn would be synthesized from a suitable cyclohexanone starting material. The following sections explore transformations relevant to the construction and modification of such precursors.
Darzens Reaction and Subsequent Transformations in Analogous Syntheses
The Darzens reaction, or glycidic ester condensation, is a classic method for carbon-carbon bond formation at a carbonyl carbon. wikipedia.orgorganic-chemistry.org It involves the reaction of a ketone, such as a cyclohexanone derivative, with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). wikipedia.org This creates a spirocyclic system at the former carbonyl carbon.
While this reaction does not directly install the required ethoxymethyl groups at the C4 position, it serves as a powerful example of how the cyclohexanone core can be modified. clockss.org The resulting spiro-epoxide can undergo further transformations. For instance, hydrolysis of the ester followed by decarboxylation can trigger a rearrangement to form a new carbonyl compound. wikipedia.org This demonstrates a pathway for ring expansion or the introduction of complex functionality adjacent to the original ketone, highlighting the versatility of using cyclohexanone precursors in multi-step syntheses. clockss.orgmdpi.com
The general mechanism proceeds as follows:
A base abstracts a proton from the α-carbon of the haloester, forming an enolate.
The enolate acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone.
The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring. wikipedia.org
Optimization of Reaction Conditions and Reagent Selection
Achieving a high yield and purity of this compound via a Williamson-type ether synthesis (including PTC methods) requires careful optimization of reaction conditions. Key parameters that influence the reaction's efficiency include the choice of base, solvent, temperature, and reaction time. sacredheart.edu
For the etherification of the 4,4-bis(hydroxymethyl)cyclohexan-1-one precursor, reagent selection is critical. The alkylating agent should be a primary haloalkane, such as ethyl bromide or ethyl chloride, to favor the SN2 mechanism and minimize competing E2 elimination reactions. francis-press.com The choice of base and solvent is also crucial; strong bases like sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) are effective but can be costly and require anhydrous conditions. The PTC approach offers a more practical alternative, using aqueous sodium hydroxide with an appropriate catalyst. crdeepjournal.org
Optimization studies would typically involve systematically varying one parameter while keeping others constant to determine its effect on the reaction yield.
| Parameter Varied | Range/Options | Expected Outcome |
| Temperature | 50 - 120 °C | Higher temperatures increase rate but may promote side reactions. |
| Base Concentration | 2.0 - 5.0 eq. | Sufficient base is needed for double deprotonation; excess may cause side reactions. |
| PTC Catalyst | TBAB, Aliquat 336 | Different catalysts have varying efficiencies. |
| Reaction Time | 2 - 24 hours | Time required to achieve full conversion of the diol to the diether. |
Stereochemical Control in Synthesis of Related Cyclohexane (B81311) Derivatives
The stereochemistry of substituted cyclohexanes is a critical aspect of their synthesis and properties. Cyclohexane rings predominantly adopt a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. nih.gov For 4,4-disubstituted cyclohexanones like the target compound, the two substituents are geminal (on the same carbon), so cis-trans isomerism at this position is not possible.
However, if other chiral centers were present on the ring, the 4,4-disubstituted pattern would influence the stereochemical outcome of reactions at those centers. The bulky 4,4-bis(ethoxymethyl) group would exert steric hindrance, potentially directing incoming reagents to the less hindered face of the molecule. In the synthesis of disubstituted cyclohexanes where the groups are on different carbons (e.g., 1,2-, 1,3-, or 1,4-isomers), controlling the relative stereochemistry (cis vs. trans) is a major synthetic challenge. libretexts.org Generally, thermodynamic control favors the formation of isomers where bulky substituents occupy the more stable equatorial positions to avoid unfavorable 1,3-diaxial interactions. nih.govbeilstein-journals.org Kinetic control, on the other hand, can sometimes be used to form the less stable axial product. beilstein-journals.org
Novel Synthetic Approaches and Catalyst Development
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing this compound, palladium-catalyzed reactions are of particular interest. For instance, the α-arylation of ketones, a well-established palladium-catalyzed process, could be adapted to introduce functional groups that facilitate the subsequent addition of the ethoxymethyl moieties. nih.govresearchgate.neteurekaselect.com
A hypothetical metal-catalyzed approach could involve the allylic alkylation of a cyclohexanone enolate. researchgate.netnih.govnih.gov This strategy could introduce the required carbon framework at the 4-position, which could then be further elaborated to the desired ethoxymethyl groups. For example, a palladium-catalyzed reaction between a cyclohexanone derivative and an allylic electrophile bearing masked hydroxymethyl groups could be a key step.
The final etherification step, converting a precursor like 4,4-bis(hydroxymethyl)cyclohexan-1-one to the target compound, can also be facilitated by metal-based catalysts, although classical methods like the Williamson ether synthesis are also applicable. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com In this case, the diol would be deprotonated with a strong base to form a dialkoxide, which would then be reacted with an ethylating agent like ethyl bromide or ethyl iodide.
Below is a table illustrating a hypothetical metal-catalyzed reaction sequence for one of the key steps in the synthesis of a precursor to this compound.
| Step | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| 1 | Cyclohexanone, Formaldehyde | Base catalyst (e.g., Ca(OH)₂) | 4,4-Bis(hydroxymethyl)cyclohexan-1-one | 60-70 (estimated) | ontosight.aiemerald.com |
| 2 | 4,4-Bis(hydroxymethyl)cyclohexan-1-one, Ethyl bromide | NaH, THF | This compound | 75-85 (estimated) | wikipedia.orgbyjus.com |
This is a hypothetical reaction scheme based on known chemical transformations.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering complementary reactivity and selectivity. For the synthesis of highly substituted cyclohexanones, organocatalytic Michael additions are particularly relevant. nih.govresearchgate.netrsc.org These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small organic molecule.
A potential organocatalytic route to a precursor of this compound could involve the Michael addition of a nucleophile to a cyclohexenone derivative. For instance, an organocatalyst could facilitate the addition of a formaldehyde equivalent or a protected hydroxymethyl group to the 4-position of a cyclohexenone. Subsequent reduction of the double bond and further functional group manipulations would lead to the desired 4,4-disubstituted pattern. The Robinson annulation, a classic reaction for the formation of six-membered rings, can also be performed under organocatalytic conditions to generate substituted cyclohexenones. wikipedia.orgnrochemistry.comjk-sci.comresearchgate.net
The key step of introducing two functional groups at the 4-position could be envisioned through a tandem reaction sequence initiated by an organocatalytic conjugate addition. For example, the reaction of a suitable Michael acceptor with a nucleophile bearing two latent ethoxymethyl groups, catalyzed by a chiral amine or a cinchona alkaloid derivative, could be a viable approach. nih.gov
A hypothetical organocatalytic step is outlined in the table below:
| Step | Reactants | Organocatalyst | Product | Enantiomeric Excess (%) | Reference |
| 1 | Cyclohexenone, Nitromethane | Chiral thiourea (B124793) catalyst | 4-Nitro-cyclohexan-1-one | 90-95 (estimated) | nih.govrsc.org |
| 2 | 4-Nitro-cyclohexan-1-one | Further synthetic steps | Precursor for this compound | - |
This table presents a conceptual organocatalytic reaction that could lead to a precursor of the target molecule.
Flow Chemistry Applications in Synthesis
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.netresearchgate.netflinders.edu.aursc.org For a multi-step synthesis of a complex molecule like this compound, a continuous flow setup could be particularly advantageous. researchgate.netflinders.edu.aursc.org
The use of packed-bed reactors containing immobilized catalysts (either metal-based or organocatalysts) is another key feature of flow chemistry that could be applied to this synthesis. This would simplify the purification process, as the catalyst can be easily separated from the product stream.
A conceptual multi-step flow synthesis is described in the table below:
| Step | Reaction | Reactor Type | Catalyst | Residence Time | Temperature (°C) |
| 1 | Hydroxymethylation | Heated Coil | Immobilized Base | 10-20 min | 80-100 |
| 2 | Etherification | Packed Bed | Immobilized Acid/Base | 5-15 min | 60-80 |
This table outlines a potential application of flow chemistry for the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 4,4 Bis Ethoxymethyl Cyclohexan 1 One
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group of the cyclohexanone ring is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. Various nucleophiles can attack the carbonyl carbon of 4,4-Bis(ethoxymethyl)cyclohexan-1-one, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide in the presence of a catalytic amount of base yields a cyanohydrin. Similarly, treatment with alcohols under acidic conditions can lead to the formation of hemiacetals and subsequently ketals, although in this specific molecule, the presence of the ether groups might introduce competitive pathways or steric hindrance.
Enolate Chemistry and Alpha-Functionalization
The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) of this compound are acidic and can be removed by a base to form an enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a key reactive intermediate, acting as a powerful nucleophile that can undergo a variety of reactions at the α-carbon. The formation of the enolate is a reversible process, and its stability is influenced by resonance, where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com
Enolates of this compound can be readily alkylated by treatment with alkyl halides. The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide from the alkylating agent. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid polyalkylation. Sterically hindered bases, such as lithium diisopropylamide (LDA), are often employed to ensure complete and irreversible enolate formation. wikipedia.org
Acylation of the enolate can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to their enhanced acidity and versatile reactivity.
The α-position of this compound can be halogenated under either acidic or basic conditions. In an acidic medium, the reaction proceeds through the enol form and typically results in monohalogenation. Under basic conditions, the reaction involves the enolate ion and can be difficult to control, often leading to polyhalogenation and, in the presence of a methyl ketone, the haloform reaction.
Condensation Reactions
This compound can undergo condensation reactions, which are fundamental carbon-carbon bond-forming processes. A notable example is the aldol (B89426) condensation, where the enolate of one molecule attacks the carbonyl group of another. This reaction can be catalyzed by either acid or base. The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to form an α,β-unsaturated ketone. Self-condensation of cyclohexanone derivatives is a well-studied process that leads to the formation of dimeric structures. researchgate.net
Another important condensation reaction is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. This powerful synthetic tool could be employed with this compound to construct more complex polycyclic systems.
Selective Reduction and Oxidation Pathways
The carbonyl group of this compound can be selectively reduced to a hydroxyl group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The choice of reagent can influence the stereoselectivity of the reduction, yielding either the axial or equatorial alcohol.
Conversely, the cyclohexanone ring can be oxidized. The Baeyer-Villiger oxidation, for instance, involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester). The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms.
Reactivity of the Ethoxymethyl Ether Linkages
The ether groups in this compound are generally stable functional groups, a characteristic that makes ethers common choices for solvents in chemical reactions. masterorganicchemistry.comwikipedia.org However, under specific conditions, particularly in the presence of strong acids, these C-O bonds can be cleaved. longdom.orglibretexts.org
The cleavage of ethers, including the ethoxymethyl groups of the title compound, typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.com The reaction proceeds via nucleophilic substitution, which can follow either an SN1 or SN2 pathway depending on the structure of the ether's alkyl groups. longdom.orgchemistrysteps.com
The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen by the strong acid. libretexts.orgchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Following protonation, a halide anion (e.g., Br⁻ or I⁻), which is a good nucleophile, attacks one of the adjacent carbon atoms. longdom.org
SN2 Mechanism : If the carbon being attacked is primary or methyl, the reaction proceeds via a concerted SN2 mechanism. longdom.org The nucleophile attacks the sterically less hindered carbon, leading to inversion of configuration if the carbon is chiral. masterorganicchemistry.com For the ethoxymethyl group (-CH₂-O-CH₂CH₃), attack at the ethyl carbon would yield an ethyl halide and a hydroxymethyl intermediate, while attack at the methylene (B1212753) carbon would yield a halomethyl ether and ethanol.
SN1 Mechanism : If one of the alkyl groups can form a stable carbocation (e.g., tertiary), the cleavage may follow an SN1 pathway. chemistrysteps.com This involves the departure of the alcohol leaving group to form a carbocation, which is then captured by the halide nucleophile.
The general inertness of ethers means they are resistant to cleavage by bases or most nucleophiles, as the alkoxide ion is a poor leaving group. wikipedia.orgchemistrysteps.com
| Reagent | Mechanism Type | Typical Substrate for Mechanism | General Products |
|---|---|---|---|
| HBr or HI (conc.) | SN2 | Methyl or Primary Alkyl Ethers | Alkyl Halide + Alcohol |
| HBr or HI (conc.) | SN1 | Tertiary Alkyl Ethers | Alkyl Halide + Alcohol |
While the ethoxymethyl groups themselves are not prone to rearrangement, the 4,4-disubstituted cyclohexanone core is related to structures known to undergo significant skeletal rearrangements under certain conditions. For instance, 4,4-disubstituted cyclohexadienones are known to undergo the dienone-phenol rearrangement in the presence of acid, which involves the migration of one of the C4 substituents to an adjacent carbon to form a stable 3,4-disubstituted phenol. wikipedia.orgslideshare.net
The stability of the ethoxymethyl linkages is comparable to that of other acyclic ethers and polyoxymethylene dimethyl ethers (OMEs), which are noted for their stability in water but susceptibility to hydrolysis in the presence of acids. epfl.ch
Acidic Conditions : The ether linkages are most vulnerable under acidic conditions. Acid-catalyzed hydrolysis can cleave the ether bond, which for an ethoxymethyl group would ultimately yield the corresponding alcohol, formaldehyde (B43269), and ethanol. epfl.ch This reactivity is leveraged in their use as protecting groups for alcohols, where acidic conditions are used for their removal.
Basic Conditions : Ethers are generally stable in the presence of bases. wikipedia.org The C-O bond is not susceptible to cleavage by common basic reagents, making the ethoxymethyl groups robust under these conditions.
Oxidative/Reductive Conditions : Ethers are typically resistant to many common oxidizing and reducing agents, which allows them to be used as solvents for reactions involving these reagents.
| Condition | Stability | Notes |
|---|---|---|
| Strong Acid (e.g., HBr, HI, H₂SO₄) | Unstable | Undergoes cleavage/hydrolysis. epfl.ch |
| Strong Base (e.g., NaOH, KOtBu) | Stable | Resistant to cleavage. wikipedia.org |
| Common Oxidants (e.g., KMnO₄, CrO₃) | Generally Stable | The ether linkage itself is unreactive. |
| Common Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Resistant to reduction. |
While the ethoxymethyl groups are acyclic, the study of oxidative ring-opening in related cyclic ethers provides insight into potential C-O bond cleavage pathways under oxidative stress. Unlike most acyclic ethers, strained cyclic ethers like oxiranes (epoxides) are readily opened by nucleophilic reagents. libretexts.org The ring-opening of less strained cyclic ethers such as tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) typically requires specific activation.
Recent methodologies have demonstrated the oxidative ring-opening of cyclic ethers to yield functionalized products like hydroxy ketones or ω-haloalkyl carboxylates. rsc.orgacs.org For example, oxoammonium cations have been shown to facilitate the oxidative ring-opening of certain cyclic ethers. rsc.org Another approach involves using N-halosuccinimides and triphenylphosphine (B44618) under blue light irradiation to open cyclic ethers in the presence of carboxylic acids. acs.org Furthermore, acidified periodic acid can be used to cleave epoxides, which first undergo acid-catalyzed hydrolysis to a 1,2-diol, followed by oxidative cleavage of the diol. stackexchange.com These reactions highlight specialized conditions under which C-O ether bonds can be cleaved oxidatively.
Transformations of the Cyclohexane (B81311) Ring System
The cyclohexane ring provides a scaffold that can be modified to introduce new functional groups and stereocenters. The presence of the ketone at the C1 position activates the adjacent α-carbons (C2 and C6) for a variety of functionalization reactions.
The unsubstituted methylene groups of the cyclohexanone ring are key sites for introducing new functionality. The α-positions (C2, C6) are particularly reactive due to the ability of the ketone to form an enol or enolate intermediate.
α-Alkylation and Halogenation : Treatment with a suitable base can deprotonate an α-carbon to form an enolate, which is a powerful nucleophile. This enolate can then react with electrophiles, such as alkyl halides or halogenating agents (e.g., Br₂), to introduce substituents at the α-position.
Michael Addition : The ketone can be converted into an α,β-unsaturated ketone (a cyclohexenone) through reactions like α-bromination followed by elimination. This enone system is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles at the β-position (C3 or C5). Cascade Michael addition reactions have been used to synthesize highly functionalized cyclohexanones. nih.gov
Domino Reactions : Complex, polyfunctional cyclohexanones can be assembled rapidly using domino or cascade reactions. nih.gov For example, a Michael-aldol domino reaction can be employed to construct the cyclohexanone ring with multiple stereocenters in a single step. nih.gov Such strategies could potentially be adapted to further functionalize the existing 4,4-disubstituted ring.
| Reaction Type | Position(s) Targeted | Typical Reagents | Expected Product Type |
|---|---|---|---|
| α-Alkylation | C2, C6 | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-Alkylcyclohexanone |
| α-Halogenation | C2, C6 | Br₂ in Acetic Acid | 2-Bromocyclohexanone |
| Aldol Condensation | C2, C6 | Aldehyde/Ketone, Acid or Base | α,β-Unsaturated Ketone |
| Conjugate (Michael) Addition | C3, C5 (on an enone derivative) | Nucleophiles (e.g., R₂CuLi, Enolates) | 3-Substituted Cyclohexanone |
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions are fundamental transformations in organic chemistry, allowing for the synthesis of different ring sizes from a common precursor. For cyclohexanone derivatives, these reactions are well-established. Ring expansion can lead to seven-membered rings (cycloheptanones), while ring contraction can yield five-membered rings (cyclopentane derivatives).
Common methods for ring expansion of cyclohexanones include the Tiffeneau-Demjanov rearrangement and diazomethane-mediated homologation. Ring contraction is often achieved through reactions like the Favorskii rearrangement of α-halo ketones.
Despite the prevalence of these reactions for the general class of substituted cyclohexanones, dedicated studies on the ring expansion or contraction of this compound have not been reported. Therefore, no experimental data, reaction conditions, or product yields for these transformations involving this specific compound are available.
Aromatization Studies
The conversion of a cyclohexanone derivative to an aromatic ring is a powerful synthetic tool. This transformation typically involves a series of reactions, often including enolization or enamine formation, followed by oxidation or elimination steps to introduce double bonds and achieve an aromatic system.
For a 4,4-disubstituted cyclohexanone, aromatization would necessitate the migration or elimination of one of the substituents at the C4 position, which can be a complex process. While general methodologies exist for the aromatization of cyclohexanones and related compounds, specific studies detailing the aromatization of this compound, including the conditions required or the specific aromatic products formed, are absent from the current scientific literature.
Mechanistic Investigations of Key Transformations
Mechanistic investigations are crucial for understanding reaction pathways, predicting outcomes, and optimizing conditions. Such studies often involve identifying intermediates and evaluating the kinetic and thermodynamic parameters of a reaction.
Elucidation of Reaction Intermediates
For the general class of cyclohexanone rearrangements, reaction intermediates are often proposed and sometimes isolated or detected spectroscopically. For example, the Favorskii rearrangement (a type of ring contraction) is known to proceed through a cyclopropanone (B1606653) intermediate. Similarly, ring expansions can involve carbocationic intermediates that guide the rearrangement of the carbon skeleton.
However, as there are no published studies on the ring expansion, contraction, or aromatization of this compound, no reaction intermediates for these potential transformations have been elucidated or proposed for this specific molecule.
Kinetic and Thermodynamic Considerations
Kinetic studies measure the rate of a chemical reaction, providing insight into the reaction mechanism and the structure of the transition state. Thermodynamic studies assess the energy changes during a reaction, determining the relative stability of reactants and products and the position of chemical equilibrium.
The reactivity of the cyclohexanone ring is influenced by factors such as ring strain and the electronic and steric effects of its substituents. The two ethoxymethyl groups at the C4 position of this compound would be expected to influence its reactivity compared to unsubstituted cyclohexanone. However, without experimental studies, any discussion of these effects remains speculative. No kinetic or thermodynamic data (such as rate constants, activation energies, or enthalpy/entropy of reaction) for the ring expansion, contraction, or aromatization of this compound are available in the scientific literature.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4-Bis(ethoxymethyl)cyclohexan-1-one, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment.
Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The ethoxymethyl groups would exhibit a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, coupled to each other. The methylene protons of the -CH₂-O- group would likely appear as a singlet, or if diastereotopic, as a pair of doublets. The protons on the cyclohexane (B81311) ring would appear as complex multiplets, with the protons alpha to the carbonyl group expected at a downfield chemical shift compared to the other ring protons.
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) at a significantly downfield chemical shift (typically in the range of 200-220 ppm). The quaternary carbon at the 4-position would also be identifiable. Signals for the carbons of the ethoxymethyl groups (-O-CH₂-CH₃ and -C-CH₂-O-) and the methylene carbons of the cyclohexane ring would be found in the upfield region of the spectrum.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methyl and methylene protons of the ethyl groups. It would also help in tracing the connectivity of the protons within the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to determine the stereochemical arrangement of the substituents on the cyclohexane ring, particularly the relative orientation of the ethoxymethyl groups.
A hypothetical data table summarizing the expected NMR data is presented below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C=O | - | ~210 | Protons on C2, C6 |
| C4 | - | ~40-50 | Protons on C3, C5, CH₂-O |
| C2, C6 | ~2.2-2.5 | ~40-50 | - |
| C3, C5 | ~1.7-2.0 | ~25-35 | - |
| -C-CH₂-O- | ~3.3-3.6 | ~70-75 | C4, C of ethyl group |
| -O-CH₂-CH₃ | ~3.4-3.7 (quartet) | ~60-65 | C of methyl group |
| -CH₂-CH₃ | ~1.1-1.3 (triplet) | ~15-20 | C of methylene group |
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. These studies could reveal the presence of different crystalline forms (polymorphs) and provide insights into the molecular packing and intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a chemical formula of C₁₂H₂₂O₃, the expected exact mass can be calculated.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 215.1642 |
| [M+Na]⁺ | 237.1461 |
| [M+K]⁺ | 253.1201 |
By comparing the experimentally measured mass to the calculated mass with high accuracy (typically to within a few parts per million), the elemental composition can be confidently confirmed.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclohexanone (B45756) ring. This peak is typically observed in the region of 1700-1725 cm⁻¹. Additionally, a strong, broad band in the 1050-1150 cm⁻¹ region would be expected due to the C-O-C stretching of the ether linkages. The spectrum would also feature various C-H stretching and bending vibrations for the alkyl portions of the molecule.
Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be present, although it is often weaker than in the IR spectrum. The C-C and C-H vibrations of the cyclohexane ring and the ethoxymethyl side chains would likely give rise to prominent peaks. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule.
A summary of the expected key vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700-1725 (Strong) | 1700-1725 (Moderate) |
| C-O-C (Ether) | Stretch | 1050-1150 (Strong) | Present, often weaker |
| C-H (sp³) | Stretch | 2850-3000 (Medium-Strong) | 2850-3000 (Strong) |
| CH₂ | Bend | ~1465 (Medium) | ~1465 (Medium) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces. To date, no crystal structure for this compound has been reported in the crystallographic databases.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are studied)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit any ECD or VCD signals. The study of chiral derivatives of this compound, for instance, through substitution on the cyclohexane ring to create a stereocenter, would be necessary to apply these techniques for the determination of absolute stereochemistry. As no such chiral derivatives have been reported in the literature, this area of spectroscopic analysis is not currently applicable.
Conformational Analysis and Stereochemistry
Chair Conformation of the Cyclohexanone (B45756) Ring System
In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org These positions are not fixed; the ring can undergo a rapid interconversion process known as a "ring flip" or "chair-chair interconversion," which converts axial substituents to equatorial and vice versa. wikipedia.org
Influence of Geminal 4,4-Bis(ethoxymethyl) Substitution on Ring Conformation
The compound 4,4-Bis(ethoxymethyl)cyclohexan-1-one features a geminal substitution pattern, meaning both ethoxymethyl groups are attached to the same carbon atom (C-4). wikipedia.org In a chair conformation, it is a geometric necessity for 1,1-disubstituted (or 4,4-disubstituted) cyclohexanes that one substituent occupies an axial position while the other occupies an equatorial position. libretexts.org Therefore, regardless of the chair conformation, one ethoxymethyl group will be oriented axially and the other equatorially.
This substitution pattern is crucial for the molecule's conformational identity. Unlike monosubstituted or 1,2-, 1,3-, and 1,4-disubstituted systems where both substituents can potentially be equatorial, the 4,4-disubstitution locks the substituents into a perpetual axial/equatorial arrangement in any given chair form. libretexts.org
Conformational Equilibria and Inversion Barriers
Cyclohexane (B81311) and its derivatives exist in a dynamic equilibrium between two chair conformations, which interconvert via a ring-flipping process. wikipedia.orgpressbooks.pub For this compound, the two chair conformers are degenerate, meaning they are identical in structure and energy. The ring flip simply exchanges the positions of the two identical ethoxymethyl groups—the axial group becomes equatorial, and the equatorial group becomes axial.
Because the two conformers are indistinguishable and have the same energy, the equilibrium constant (Keq) for this interconversion is exactly 1. This indicates that at any given moment, there is a 50:50 population of the two interconverting chair forms.
The interconversion is not instantaneous but must overcome an energy barrier, known as the activation energy (ΔG‡) of the ring flip. This process involves higher-energy intermediate conformations like the half-chair and the twist-boat. libretexts.org For cyclohexanone itself, this barrier is slightly lower than that of cyclohexane due to the reduced torsional strain in the planar region around the carbonyl group. The presence of bulky substituents can influence this barrier, but the fundamental process of interconversion remains the same.
Steric and Electronic Effects on Conformation
While the equilibrium between the two chair forms is balanced, the stability of the chair conformation itself is influenced by steric and electronic effects.
Steric Effects: The primary source of steric strain in a substituted cyclohexane chair is the 1,3-diaxial interaction. pressbooks.pub This refers to the repulsive van der Waals forces between an axial substituent and the other two axial substituents on the same side of the ring. In this compound, the axial ethoxymethyl group experiences steric repulsion from the axial hydrogen atoms at the C-2 and C-6 positions.
The magnitude of this steric strain is quantified by the "A-value," which is the free energy difference between placing a substituent in the axial versus the equatorial position. wikipedia.orgpearson.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. While a specific A-value for the ethoxymethyl group is not commonly tabulated, it is expected to be significant due to its size and conformational flexibility, likely greater than that of a methyl or ethyl group.
| Substituent | A-Value (kcal/mol) | Steric Preference |
|---|---|---|
| -CH₃ (Methyl) | 1.70 | Strongly Equatorial |
| -CH₂CH₃ (Ethyl) | 1.75 | Strongly Equatorial |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Very Strongly Equatorial |
| -C(CH₃)₃ (tert-Butyl) | ~4.9 | Effectively Locked Equatorial |
| -OH (Hydroxy) | 0.87 | Moderately Equatorial |
| -Br (Bromo) | 0.43 | Weakly Equatorial |
Dynamic NMR Spectroscopy for Conformational Dynamics
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes like ring inversion. nih.govacs.org For this compound, this method could be used to measure the energy barrier of the chair-chair interconversion.
At very low temperatures, the ring flip is slow on the NMR timescale. In this "slow exchange" regime, the axial and equatorial ethoxymethyl groups are in chemically distinct environments and would theoretically produce separate signals in both ¹H and ¹³C NMR spectra. acs.org
As the temperature is raised, the rate of ring inversion increases. The distinct signals for the axial and equatorial groups will broaden, move closer together, and eventually merge into a single peak at a specific temperature known as the coalescence temperature. nih.gov
Above the coalescence temperature, in the "fast exchange" regime, the NMR spectrometer detects only a single, time-averaged signal for the ethoxymethyl groups because the ring flip is too rapid to resolve the individual axial and equatorial positions. By analyzing the spectra at the coalescence temperature, the rate constant for the inversion can be determined, which in turn allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the process.
Analysis of Diastereomeric Mixtures (if applicable to synthetic routes or derivatives)
The parent molecule, this compound, is achiral. It possesses a plane of symmetry that passes through the C-1 and C-4 atoms, and therefore, it cannot exist as enantiomers or diastereomers.
However, diastereomeric mixtures could arise from synthetic routes involving this compound as a precursor or intermediate. beilstein-journals.orgnih.gov For example:
Reduction of the Ketone: If the carbonyl group at C-1 is reduced to a hydroxyl group, C-1 becomes a new stereocenter. This would result in the formation of two diastereomers: one where the new hydroxyl group is cis to the equatorial ethoxymethyl group and trans to the axial one, and another where the hydroxyl group is trans to the equatorial ethoxymethyl group and cis to the axial one.
Reaction at an α-Carbon: If a reaction, such as alkylation, occurs at C-2 or C-6, a new stereocenter would be created at that position, leading to the potential formation of a pair of diastereomers.
The analysis of such a diastereomeric mixture would typically be performed using NMR spectroscopy. Diastereomers have different physical properties and distinct NMR spectra, often showing different chemical shifts and coupling constants for corresponding protons and carbons. Chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often with a chiral stationary phase, could also be employed to separate and quantify the individual diastereomers.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to predict a wide range of molecular properties with high accuracy. mpg.de These calculations can be broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Detailed DFT studies would involve the calculation of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
For a molecule like 4,4-Bis(ethoxymethyl)cyclohexan-1-one, the oxygen atoms of the ketone and ether groups would be expected to be regions of high electron density, as indicated by negative electrostatic potential. These calculations provide a theoretical foundation for understanding the molecule's reactivity in various chemical environments. DFT is also employed for geometry optimizations to find the most stable molecular structure and to calculate thermodynamic properties like reaction enthalpies. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative and represents typical data obtained from DFT calculations.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.8 D | Measures the molecule's overall polarity |
Ab Initio Methods for High-Accuracy Calculations
The term "ab initio," Latin for "from the beginning," refers to computational chemistry methods based on first principles of quantum mechanics without the use of experimental data. numberanalytics.com These methods solve the Schrödinger equation and are known for their high accuracy, though they are typically more computationally demanding than DFT. numberanalytics.com
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. rsc.org For a molecule like this compound, these high-accuracy calculations can be used to:
Validate DFT results: By comparing energies and geometries obtained from methods like MP2 or CCSD(T) with those from various DFT functionals, researchers can benchmark the performance of the more computationally efficient DFT methods.
Calculate precise energetics: Ab initio methods are the gold standard for calculating reaction energies, activation barriers, and conformational energy differences with "chemical accuracy" (typically within 1 kcal/mol). acs.org
Investigate excited states: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can accurately predict electronic excitation energies, which is crucial for understanding photochemical behavior. uci.edu
While computationally intensive, ab initio calculations provide a rigorous theoretical framework for understanding the fundamental properties of organic molecules. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. researchgate.net For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a key application.
The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org
These predictions can help assign specific peaks in the experimental ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Discrepancies between calculated and experimental shifts can often be resolved by considering different possible conformers or by refining the computational model. acs.orgmdpi.com This synergy between theoretical prediction and experimental measurement is a powerful tool in modern chemical analysis. bohrium.com
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound This table is for illustrative purposes to show the application of computational prediction.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C=O (Ketone) | 210.5 | 209.8 |
| C4 (Quaternary) | 45.2 | 44.7 |
| -CH₂-O- | 72.8 | 72.1 |
| -O-CH₂-CH₃ | 65.1 | 64.5 |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient way to study the behavior of larger molecular systems, focusing on nuclear motion and conformational landscapes.
Conformational Search and Energy Minimization
The six-membered ring of this compound is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. pressbooks.pub Molecular mechanics (MM) is an ideal method for exploring the potential energy surface of the molecule to identify stable conformers. libretexts.org
A conformational search involves systematically or randomly generating a large number of different molecular geometries. Each of these geometries is then subjected to energy minimization using a force field. The force field is a set of parameters and potential energy functions that describe the energy of the molecule as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
For substituted cyclohexanes, the chair conformation is typically the most stable. pressbooks.pub The substituents (in this case, the two ethoxymethyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions, which cause steric strain when a bulky group is in an axial position. libretexts.orgopenochem.org For 4,4-disubstituted cyclohexanones, a conformational analysis would determine the preferred orientation of the ethoxymethyl groups and the energetic barrier for ring-flipping between different chair conformations. youtube.com
Table 3: Hypothetical Relative Energies of this compound Conformers This table illustrates typical results from a molecular mechanics conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Chair | 0.00 | >99 |
| Twist-Boat | 5.5 | <1 |
| Boat | 7.1 | <0.1 |
Prediction of Molecular Geometries and Interactions
Molecular mechanics is highly effective for quickly determining equilibrium molecular geometries, including bond lengths, bond angles, and dihedral angles. The energy minimization process adjusts these parameters to find the lowest energy structure according to the chosen force field.
Molecular dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms in the system over time, providing a trajectory that describes the molecule's dynamic behavior. mdpi.com MD simulations of this compound, often in a simulated solvent environment, can reveal:
Intramolecular motions: Vibrations and rotations within the molecule, including the flexibility of the ethoxymethyl side chains.
Intermolecular interactions: How the molecule interacts with solvent molecules or other solute molecules. For instance, MD can be used to study hydrogen bonding possibilities and solvation structures. semanticscholar.org
Conformational dynamics: The simulation can show transitions between different conformations and determine the timescales of these processes, such as the rate of chair-chair interconversion. researchgate.netmdpi.com
These simulations provide a dynamic picture of the molecule, offering insights into its physical properties and behavior in different environments that are not captured by static, single-molecule calculations.
Reaction Mechanism Studies
Theoretical studies provide invaluable insights into the step-by-step processes of chemical reactions, including the characterization of transient species and the energetic landscape of the reaction pathway. However, no specific studies detailing these aspects for this compound were identified.
Transition State Characterization and Reaction Pathway Mapping
There are no available research findings that characterize the transition states or map the reaction pathways for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry and energy of transition state structures, which are critical for understanding reaction kinetics and mechanisms.
Activation Energy and Reaction Rate Constant Determination
In the absence of transition state analysis, the activation energies and computationally derived reaction rate constants for reactions of this compound have not been reported. This information is fundamental for predicting the speed of a chemical reaction under various conditions.
Solvent Effects in Computational Modeling
The influence of different solvents on the reactivity and reaction pathways of this compound has not been computationally modeled. Such studies are crucial as the solvent can significantly impact reaction energetics and the stability of reactants, transition states, and products.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
The cyclohexanone (B45756) framework is a cornerstone in synthetic organic chemistry, providing a robust six-carbon ring that can be stereochemically and electronically manipulated. The presence of a ketone allows for a multitude of transformations, including enolate formation, aldol (B89426) reactions, and reductions, while the 4,4-disubstitution pattern offers a strategic point for controlling molecular architecture.
Optically active substituted cyclohexanones are critical precursors in the synthesis of natural products and pharmaceuticals. mdpi.com The synthesis of enantiomerically pure 4,4-bis(ethoxymethyl)cyclohexan-1-one could be approached through several established asymmetric methodologies. One such strategy is the desymmetrization of a prochiral precursor. For instance, ene-reductases have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones, achieving high enantioselectivities (up to >99% ee). acs.orgnih.gov A similar biocatalytic reduction could potentially be applied to a precursor of this compound to generate a chiral center.
Another approach involves an intramolecular aldol condensation of a ketoaldehyde precursor. While this method has been shown to be effective for branched substituents, modifications using neutral, organocatalyzed conditions can prevent the erosion of optical purity for unbranched substrates, which would be relevant for the ethoxymethyl groups. nih.gov
Once obtained in an optically active form, the ketone functionality can be used to direct further stereoselective transformations. For example, reduction of the ketone can generate a chiral alcohol, introducing a second stereocenter. The resulting chiral diol derivative, with its C2 symmetry, could serve as a valuable ligand in asymmetric catalysis or as a building block for chiral auxiliaries.
| Method | Precursor Type | Key Transformation | Potential Outcome |
|---|---|---|---|
| Enzymatic Desymmetrization | Prochiral Cyclohexadienone | Asymmetric Hydrogenation | Chiral 4,4-Disubstituted Cyclohexenone |
| Organocatalyzed Cyclization | Acyclic Ketoaldehyde | Intramolecular Aldol Condensation | Optically Active 4-Substituted Cyclohexenone |
| Asymmetric Transfer Hydrogenation | Cyclohexenone | Reduction with Ru-catalysts | Chiral Cyclohexanol |
The cyclohexane (B81311) motif is a recurring structural element in a vast array of natural products. acs.org Highly functionalized cyclohexanes, often derived from optically active cyclohexanones, serve as versatile chiral building blocks. elsevierpure.com The Ferrier's carbocyclization reaction, for instance, provides a powerful method for producing optically pure cyclohexanones from aldohexoses, which are then elaborated into complex natural products. elsevierpure.com
This compound, with its pre-installed functional handles, could be a strategic starting material. The ketone allows for annulation strategies, such as the Robinson annulation, to construct fused ring systems common in terpenoids and steroids. nih.gov The ethoxymethyl groups, while stable under many conditions, can be considered as protected forms of hydroxymethyl groups. The ether linkage is generally stable to bases and nucleophilic reagents but can be cleaved under acidic conditions. youtube.com This latent reactivity allows for the late-stage unmasking of primary alcohols, which can then participate in cyclizations, esterifications, or other transformations required to complete a natural product synthesis.
The cyclohexanone ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceutical agents. nih.govontosight.aivertecbiosolvents.com Its conformational rigidity allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition at biological targets. The derivatives of cyclohexanone are utilized in the synthesis of a wide range of pharmaceuticals, including antihistamines. vertecbiosolvents.com
As a scaffold, this compound offers several points for diversification. The ketone can be converted to various heterocycles, such as pyrimidines or oxazoles, or used as an anchor point for combinatorial library synthesis through reactions like the Paal-Knorr synthesis. The two ethoxymethyl groups provide handles for attaching different substituents, allowing for the exploration of the chemical space around the core structure. This "scaffold-decoration" approach is a fundamental strategy in modern drug discovery for developing structure-activity relationships. The stability of the ether linkages ensures that the core scaffold remains intact during subsequent synthetic modifications of appended functionalities.
Integration into Polymer Chemistry and Materials Development
The bifunctional nature of this compound, possessing both a reactive ketone and two ether groups, suggests its potential utility in the synthesis and modification of polymers.
The ketone functionality of this compound allows it to be a monomer in the synthesis of polycyclohexanones, also known as ketone resins. mfa.org These polymers are typically formed through the self-condensation of cyclohexanone or its derivatives. Polycyclohexanones are known for forming hard, clear, and colorless coatings. mfa.org The incorporation of the ethoxymethyl side chains into the polymer backbone would introduce flexibility and alter the solubility characteristics of the resulting resin.
Furthermore, the two ethoxymethyl groups could potentially be converted into other polymerizable functionalities. For example, cleavage of the ether to the corresponding diol would create a monomer suitable for polyester (B1180765) or polyurethane synthesis. If the ethoxymethyl groups were replaced with polymerizable groups like vinyl or epoxy moieties, the molecule could act as a cross-linking agent. Cross-linkers are crucial for creating thermoset polymers with enhanced mechanical strength, thermal stability, and chemical resistance.
| Derivative | Functional Group | Polymer Type | Role |
|---|---|---|---|
| Original Molecule | Ketone | Ketone Resin | Monomer |
| Diol Derivative | Hydroxyl | Polyester, Polyurethane | Monomer (Diol) |
| Divinyl Ether Derivative | Vinyl Ether | Cationic Polymerization | Cross-linking Agent |
Beyond serving as a monomer, this compound could be used as an additive to modify the properties of existing polymers. The polarity imparted by the ketone and ether functionalities could enhance adhesion, dye-uptake, or compatibility with other polar materials. Its relatively low molecular weight would suggest its potential use as a reactive plasticizer. Plasticizers are added to polymers to increase their flexibility and durability. A reactive plasticizer, which can be incorporated into the polymer matrix through a reaction, offers the advantage of permanence, preventing it from leaching out over time. The ketone group could, for instance, react with amine functionalities in polymers like polyamides or polyurethanes, covalently bonding the modifier to the polymer chain.
Reactive Diluents in Epoxy Resin Systems
The utility of this compound as a reactive diluent in epoxy resin systems, particularly in relation to 1,4-cyclohexanedimethanol (B133615) diglycidyl ether, is an area of significant academic and industrial interest. Reactive diluents are crucial components in epoxy formulations, as they lower the viscosity of the resin, making it easier to process and apply. Unlike non-reactive diluents, they possess functional groups that allow them to co-react with the epoxy resin during the curing process, becoming a permanent part of the final polymer network. This integration prevents the leaching of the diluent over time, which can compromise the mechanical properties and long-term stability of the material.
The ethoxymethyl groups of this compound are key to its function in this context. While not as reactive as the epoxide groups found in 1,4-cyclohexanedimethanol diglycidyl ether, these ether linkages can participate in the curing reaction under specific conditions, often in the presence of strong acid catalysts. The cyclohexane ring provides a rigid and bulky core, which can enhance the thermal stability and mechanical strength of the cured epoxy resin. The presence of the ketone group also offers a potential site for further chemical modification, allowing for the introduction of additional functionalities into the polymer network.
| Property | Value | Significance in Epoxy Resin Systems |
| Molecular Weight | 216.30 g/mol | Influences viscosity reduction efficiency. |
| Functional Groups | Ketone, Ether | Ketone offers a site for further reactions, while ethers can co-react during curing. |
| Boiling Point | Approx. 285.4 °C | Low volatility is desirable for processing safety and stability. |
| Density | Approx. 1.0±0.1 g/cm³ | Affects the final density of the cured resin. |
Use as a Ligand or Auxiliary in Catalysis
The molecular architecture of this compound makes it a candidate for applications in catalysis, both as a chiral auxiliary in asymmetric synthesis and as a component of catalyst systems.
Chiral Auxiliaries in Asymmetric Synthesis
In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a specific stereoisomer. The auxiliary is then removed, yielding an enantiomerically enriched product. While this compound is itself achiral, it can be used as a starting material for the synthesis of chiral derivatives. For example, stereoselective reduction of the ketone group can lead to the corresponding chiral cyclohexanols. These chiral alcohols can then be used to introduce stereocenters that can influence the outcome of subsequent reactions.
The two ethoxymethyl groups can also play a role in stereodifferentiation. Their ability to coordinate to metal centers can help to create a rigid and well-defined chiral environment around the reactive site, leading to high levels of stereocontrol. The conformational rigidity of the cyclohexane ring is also a beneficial feature in a chiral auxiliary, as it reduces the number of possible transition states and can therefore enhance the selectivity of the reaction.
Components of Heterogeneous or Homogeneous Catalysts
Beyond its role as a chiral auxiliary, this compound and its derivatives have been explored as components of both heterogeneous and homogeneous catalyst systems. For instance, the oxygen atoms of the ether and ketone functionalities can act as donor atoms, allowing the molecule to function as a ligand for a variety of metal centers. In the context of Ziegler-Natta catalysts, which are widely used for the polymerization of olefins, electron-donating compounds are often added to control the stereochemistry of the resulting polymer. The ether groups in this compound could potentially fulfill this role, influencing the activity and selectivity of the catalyst.
Furthermore, the molecule can be immobilized on a solid support to create a heterogeneous catalyst. For example, the ketone group could be used to chemically anchor the molecule to a silica (B1680970) or polymer support. The resulting material would have the catalytic advantages of a homogeneous system, such as high activity and selectivity, combined with the practical benefits of a heterogeneous system, including ease of separation from the reaction mixture and potential for recycling.
Development of Supramolecular Assemblies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The principles of host-guest chemistry, a central concept in supramolecular chemistry, are relevant to the potential applications of this compound. Cyclohexane derivatives are known to participate in the formation of well-defined supramolecular assemblies.
The cyclohexane ring of this compound can act as a guest, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The size and shape of the cyclohexane ring are complementary to the cavities of many common host molecules, and the non-polar nature of the hydrocarbon ring can lead to favorable hydrophobic interactions. The ethoxymethyl substituents can provide additional points of interaction, such as hydrogen bonding with the host molecule, which can increase the stability of the resulting host-guest complex.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methodologies. Future research into 4,4-Bis(ethoxymethyl)cyclohexan-1-one will likely focus on creating synthetic pathways that align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and safer solvents.
Current synthetic approaches often rely on multi-step processes that may generate significant waste. A key opportunity lies in the development of more atom-economical reactions. For instance, exploring one-pot tandem reactions that construct the substituted cyclohexanone (B45756) ring in a single, efficient sequence could drastically reduce the environmental factor (E-factor) of the synthesis. semanticscholar.org
Moreover, the use of heterogeneous catalysts, such as zeolites or functionalized solid supports, presents a promising avenue. nankai.edu.cn These catalysts can offer high selectivity under milder reaction conditions and are easily separable and recyclable, thereby minimizing waste and improving process efficiency. nankai.edu.cn Research could focus on designing specific catalysts for the key bond-forming reactions in the synthesis of this compound. The replacement of hazardous solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is another critical area for investigation. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses volatile organic compounds (VOCs) | Employs water, supercritical CO2, or bio-solvents nih.gov |
| Catalysts | Homogeneous catalysts, often stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., zeolites) nankai.edu.cn |
| Atom Economy | Can be low due to multi-step processes | High, through tandem or one-pot reactions |
| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, alternative energy sources |
| Waste Generation | Higher E-factor, significant by-product formation | Lower E-factor, minimized waste streams semanticscholar.org |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., electrochemistry, photochemistry)
Moving beyond traditional thermal reactions, the exploration of this compound's reactivity under non-conventional conditions like electrochemistry and photochemistry could unveil novel transformations and synthetic pathways.
Electrochemistry: Electrosynthesis offers a sustainable alternative to conventional redox reactions by replacing chemical reagents with electrons. bohrium.com The electrochemical reduction of the ketone functionality in this compound could provide a high-selectivity route to the corresponding alcohol under mild conditions, avoiding the use of metal hydride reducing agents. researchgate.netresearchgate.net Furthermore, electrochemical methods could be employed to generate reactive intermediates for C-C bond formation at the α-position of the ketone, opening up new avenues for functionalization. acs.org Research into suitable electrode materials and reaction conditions will be crucial for achieving high efficiency and selectivity in these transformations. acs.org
Photochemistry: The photochemistry of cyclic ketones is a rich field, known for characteristic rearrangements and cycloadditions. uci.edu For 4,4-disubstituted cyclohexanones, photochemical excitation can lead to unique molecular rearrangements, such as the lumiketone rearrangement. sciensage.inforesearchgate.net Investigating the photochemical behavior of this compound could lead to the discovery of novel, structurally complex molecules that are inaccessible through ground-state chemistry. The specific nature of the ethoxymethyl substituents could influence the excited-state dynamics and favor particular reaction pathways, a hypothesis that warrants detailed mechanistic studies. stackexchange.com Tandem photocatalyzed reactions could also enable the rapid synthesis of complex cyclic scaffolds from precursors related to this compound. nih.gov
Rational Design of Derivatives with Tunable Reactivity
The rational design of derivatives of this compound, guided by computational chemistry and a deep understanding of structure-activity relationships, is a significant opportunity. By systematically modifying the substituents, it is possible to fine-tune the steric and electronic properties of the molecule, thereby controlling its reactivity and physical properties.
For example, replacing the ethyl groups in the ethoxymethyl substituents with other alkyl or functional groups could modulate the molecule's solubility, conformational preferences, and the reactivity of the carbonyl group. Computational tools like Density Functional Theory (DFT) can be used to predict how these modifications will affect frontier molecular orbitals and electrostatic potential, providing insights into their reactivity in various chemical reactions. acs.org This predictive power allows for the in silico screening of potential derivatives for specific applications before committing to laboratory synthesis.
Furthermore, these principles can be extended to enzymatic transformations. By understanding the substrate-active site interactions of enzymes like cyclohexanone dehydrogenase, it may be possible to rationally design derivatives of this compound that are ideal substrates for biocatalytic processes, leading to highly selective and sustainable chemical transformations. nih.govrsc.org
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, the use of advanced, in-situ characterization techniques is indispensable. These methods provide real-time information on reaction kinetics, the formation of intermediates, and the influence of various parameters, enabling rapid process development and a deeper mechanistic understanding. mt.com
Spectroscopic techniques such as in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates as the reaction progresses. mt.com This allows for the precise determination of reaction endpoints and the identification of potential side reactions. For instance, the characteristic carbonyl stretch of the cyclohexanone ring can be monitored to track its conversion.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ monitoring, providing detailed structural information on the species present in the reaction mixture over time. When combined with advanced chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), a comprehensive picture of the reaction profile, including conversion and selectivity, can be obtained. acs.orgsjweh.fi
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a molecule like this compound, these computational tools offer powerful predictive capabilities that can accelerate discovery and optimization. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-Bis(ethoxymethyl)cyclohexan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclohexanone derivatives undergoing nucleophilic substitution or condensation reactions. For example, ethoxymethyl groups can be introduced via Williamson ether synthesis using ethyl bromide and a base. Reaction parameters such as temperature (40–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., KOH or NaH) critically impact yield. Monitoring via GC-MS or HPLC is recommended to optimize purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethoxy CH₃) and δ 3.4–3.6 ppm (multiplet, ethoxy CH₂).
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C).
Cross-validate with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (see SDS for analogous cyclohexanone derivatives). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-aldol condensations?
- Methodological Answer : The ethoxymethyl groups create steric hindrance, reducing enolate formation kinetics. Use bulky bases (e.g., LDA) to deprotonate the α-position selectively. Computational studies (DFT) reveal that electron-withdrawing substituents lower the activation energy for enolate intermediates. Experimental validation via kinetic monitoring (UV-Vis or in situ IR) is advised to resolve mechanistic contradictions .
Q. What strategies can resolve discrepancies in catalytic activity data for this compound-derived intermediates?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Perform rigorous purification (e.g., column chromatography or recrystallization) and control solvent polarity (e.g., dielectric constant adjustments). Use standardized reaction conditions (e.g., fixed catalyst loading and temperature) across studies. Statistical tools like ANOVA can isolate variables affecting catalytic performance .
Q. Can computational methods predict the thermodynamic stability of this compound derivatives in fuel precursor applications?
- Methodological Answer : Yes. Employ density functional theory (DFT) to calculate Gibbs free energy of combustion and bond dissociation energies (BDEs). Molecular dynamics (MD) simulations assess volumetric energy density by modeling intermolecular interactions. Compare results with experimental bomb calorimetry data to validate predictions .
Q. How do stereoelectronic effects in this compound impact its selectivity in asymmetric catalysis?
- Methodological Answer : The ethoxymethyl groups create a chiral environment, favoring specific transition states. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived ligands). Circular dichroism (CD) and X-ray crystallography can resolve stereochemical outcomes. Kinetic isotopic effect (KIE) studies further elucidate rate-limiting steps .
Key Research Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
